molecular formula C15H10Cl2N4O B15283069 N-(3,5-dichlorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide

N-(3,5-dichlorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Cat. No.: B15283069
M. Wt: 333.2 g/mol
InChI Key: MHMSBNUYNQKUHZ-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a 3,5-dichlorophenyl group and a 1H-pyrazol-1-yl moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

    Introduction of the 3,5-Dichlorophenyl Group: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 5 positions. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS).

    Attachment of the 1H-Pyrazol-1-yl Moiety: The final step involves the coupling of the pyrazole ring to the nicotinamide core. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the 3,5-dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide
  • N-(3,5-dichlorophenyl)-6-(1H-pyrazol-1-yl)benzamide

Uniqueness

N-(3,5-dichlorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide stands out due to its specific substitution pattern and the presence of both the 3,5-dichlorophenyl and 1H-pyrazol-1-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H10Cl2N4O

Molecular Weight

333.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-6-pyrazol-1-ylpyridine-3-carboxamide

InChI

InChI=1S/C15H10Cl2N4O/c16-11-6-12(17)8-13(7-11)20-15(22)10-2-3-14(18-9-10)21-5-1-4-19-21/h1-9H,(H,20,22)

InChI Key

MHMSBNUYNQKUHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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